Nordeprenyl

Descripción general

Descripción

Al igual que la selegilina, la desmetilselegilina es un inhibidor selectivo e irreversible de la monoaminooxidasa B (MAO-B), y también actúa como un potenciador de la actividad catecolaminérgica . Este compuesto ha sido estudiado por sus posibles efectos terapéuticos, aunque no se ha desarrollado ni aprobado para su uso médico .

Aplicaciones Científicas De Investigación

La desmetilselegilina se ha estudiado para diversas aplicaciones de investigación científica:

Mecanismo De Acción

La desmetilselegilina ejerce sus efectos a través de los siguientes mecanismos:

Inhibición de la MAO-B: La desmetilselegilina inhibe selectiva e irreversiblemente la monoaminooxidasa B (MAO-B), una enzima responsable de la descomposición de la dopamina en el cerebro.

Mejora de la actividad catecolaminérgica: El compuesto mejora la actividad catecolaminérgica aumentando los niveles de neurotransmisores como la dopamina y la norepinefrina.

Dianas moleculares y vías: La desmetilselegilina se dirige a la enzima MAO-B y modula las vías dopaminérgicas y noradrenérgicas en el cerebro.

Análisis Bioquímico

Biochemical Properties

Nordeprenyl plays a crucial role in biochemical reactions, particularly in the inhibition of MAO-B. This enzyme is responsible for the oxidative deamination of monoamines, including neurotransmitters such as dopamine. By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, which is beneficial in the treatment of neurodegenerative diseases like Parkinson’s disease . Additionally, this compound interacts with various biomolecules, including glyceraldehyde-3-phosphate dehydrogenase and poly (ADP-ribose) polymerase, contributing to its neuroprotective effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to enhance cell-cell adhesion and prevent the toxicity of selective neurotoxins . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the activity of kinase cascades and pro- and anti-apoptotic proteins, thereby maintaining mitochondrial integrity and promoting cell survival .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits MAO-B, leading to increased dopamine levels in the brain . This compound also interacts with other biomolecules, such as thioredoxin, which plays a role in its cytoprotective mechanism . Furthermore, this compound’s anti-apoptotic activity is mediated through the modulation of gene expression and the inhibition of apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at low temperatures (−20°C) for up to 9 months . Long-term studies have shown that this compound maintains its neuroprotective properties and continues to inhibit MAO-B effectively over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to promote neuroprotection and enhance dopamine levels without significant adverse effects . At higher doses, it may lead to toxic effects, including increased oxidative stress and potential damage to neuronal cells

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 enzymes in the brain, leading to the formation of methamphetamine and other metabolites . These metabolic pathways involve the oxidation of this compound, which is catalyzed by enzymes such as CYP2A and CYP3A . The metabolites of this compound contribute to its overall pharmacological effects, including its neuroprotective properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on MAO-B . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its localization to specific tissues and cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the mitochondria, where it inhibits MAO-B and prevents the formation of reactive oxygen species . This compound’s targeting to the mitochondria is facilitated by specific signals and post-translational modifications that direct it to this organelle . This localization is essential for its neuroprotective effects and its role in maintaining cellular homeostasis.

Métodos De Preparación

La síntesis de la desmetilselegilina implica los siguientes pasos:

Material de partida: La síntesis comienza con la preparación de N-propargil-L-anfetamina.

Condiciones de reacción: La reacción normalmente implica el uso de bromuro de propargilo y L-anfetamina en presencia de una base como el hidróxido de sodio o el carbonato de potasio.

Producción industrial:

Análisis De Reacciones Químicas

La desmetilselegilina experimenta varios tipos de reacciones químicas:

Oxidación: La desmetilselegilina se puede oxidar para formar varios metabolitos, incluida la levoanfetamina.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen levoanfetamina y otros metabolitos.

Comparación Con Compuestos Similares

La desmetilselegilina es similar a otros inhibidores de la MAO-B, pero tiene propiedades únicas:

Propiedades

IUPAC Name |

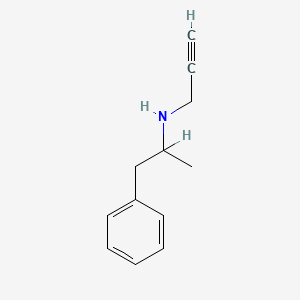

1-phenyl-N-prop-2-ynylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFAJPMQSFXDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2588-96-7 (hydrochloride) | |

| Record name | Desmethylselegiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30891483 | |

| Record name | Nordeprenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18913-84-3 | |

| Record name | Desmethylselegiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nordeprenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does desmethylselegiline exert its effects on the central nervous system?

A1: Desmethylselegiline primarily acts as an irreversible inhibitor of monoamine oxidase type B (MAO-B) [, , , , , , , , , ]. MAO-B is an enzyme involved in the breakdown of dopamine, a neurotransmitter crucial for motor control, motivation, and reward. By inhibiting MAO-B, desmethylselegiline increases dopamine levels in the brain [].

Q2: Does desmethylselegiline possess any neuroprotective properties?

A2: Research suggests that desmethylselegiline may have neuroprotective effects independent of its MAO-B inhibitory action. Studies in cultured mouse astrocytes demonstrate that both selegiline and desmethylselegiline can stimulate the synthesis of neurotrophic factors such as nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and glial cell line-derived neurotrophic factor (GDNF) []. These neurotrophic factors are vital for the survival and function of neurons. Additionally, desmethylselegiline has been shown to protect dopaminergic neurons from excitotoxicity in vitro [].

Q3: Does desmethylselegiline influence nicotine metabolism?

A3: Interestingly, desmethylselegiline has been found to inhibit nicotine metabolism in both mice and humans []. This inhibition occurs through the competitive and mechanism-based inhibition of cytochrome P450 2A6 (CYP2A6), a key enzyme involved in nicotine metabolism. This interaction may have implications for the potential use of selegiline as a smoking cessation aid.

Q4: How is desmethylselegiline metabolized in the body?

A4: Desmethylselegiline is a major metabolite of selegiline, formed through N-demethylation by cytochrome P450 enzymes, primarily CYP2B6 []. Other enzymes involved in desmethylselegiline formation include CYP1A2 and CYP3A4 [, ]. Further metabolism of desmethylselegiline leads to the formation of l-methamphetamine and l-amphetamine [, , , , , , , , , , , , ].

Q5: How does the administration route affect the pharmacokinetic profile of desmethylselegiline?

A5: Oral administration of selegiline leads to significant first-pass metabolism, resulting in relatively low plasma levels of selegiline and higher levels of metabolites like desmethylselegiline [, ]. Transdermal administration of selegiline bypasses first-pass metabolism, leading to higher plasma levels of selegiline and lower levels of metabolites compared to oral administration [, ].

Q6: What is the molecular formula and weight of desmethylselegiline hydrochloride?

A6: The molecular formula of desmethylselegiline hydrochloride is C12H16N+.Cl-, and its molecular weight is 210.72 g/mol [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.